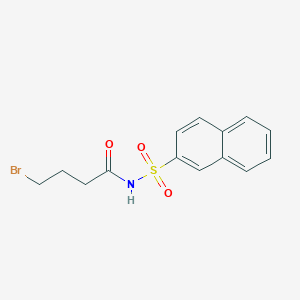
4-Bromo-N-(naphthalene-2-sulfonyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-N-(naphthalene-2-sulfonyl)butanamide is an organic compound with the molecular formula C16H16BrNO2S It is characterized by the presence of a bromine atom, a naphthalene ring, and a sulfonyl group attached to a butanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(naphthalene-2-sulfonyl)butanamide typically involves the reaction of 4-bromobutanoyl chloride with naphthalene-2-sulfonamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-N-(naphthalene-2-sulfonyl)butanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by the nucleophile.
Oxidation: Products include oxidized forms of the compound, such as sulfoxides or sulfones.
Reduction: Products include reduced forms, such as amines or alcohols.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the naphthalene ring with another aromatic ring.
Aplicaciones Científicas De Investigación
4-Bromo-N-(naphthalene-2-sulfonyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-N-(naphthalene-2-sulfonyl)butanamide depends on its specific application. In biochemical studies, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The sulfonyl group can interact with active sites, while the bromine atom may participate in halogen bonding, enhancing the compound’s binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- Naphthalene-2-sulfonic acid (4-bromo-phenyl)-amide
- Naphthalene-2-sulfonic acid (2-chloro-phenyl)-amide
- Naphthalene-2-sulfonic acid 2,4,6-tribromo-phenyl ester
Uniqueness
4-Bromo-N-(naphthalene-2-sulfonyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom and the naphthalene ring makes it particularly suitable for applications requiring halogen bonding and aromatic interactions.
Propiedades
Número CAS |
395662-35-8 |
|---|---|
Fórmula molecular |
C14H14BrNO3S |
Peso molecular |
356.24 g/mol |
Nombre IUPAC |
4-bromo-N-naphthalen-2-ylsulfonylbutanamide |
InChI |
InChI=1S/C14H14BrNO3S/c15-9-3-6-14(17)16-20(18,19)13-8-7-11-4-1-2-5-12(11)10-13/h1-2,4-5,7-8,10H,3,6,9H2,(H,16,17) |
Clave InChI |
WYCUGUODUHXSAI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC(=O)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,7-Diimino-3,6-bis(2-phenylhydrazinylidene)-3,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B14255124.png)
![(3S,4R)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-[(1R)-2-oxo-3-(pyridin-4-ylmethylidene)cyclohexyl]azetidin-2-one](/img/structure/B14255134.png)

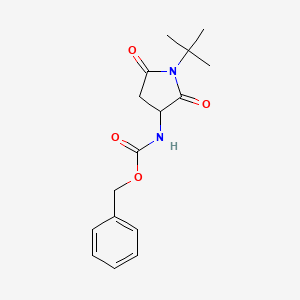

![N,N'-(1,5,5-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide](/img/structure/B14255159.png)

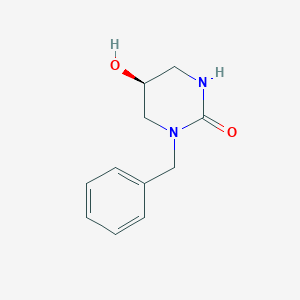
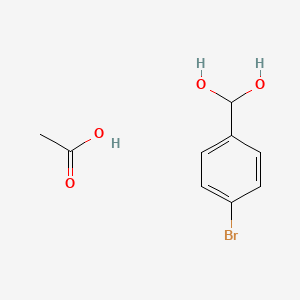
![1-Butylbicyclo[3.2.1]oct-6-en-2-one](/img/structure/B14255173.png)
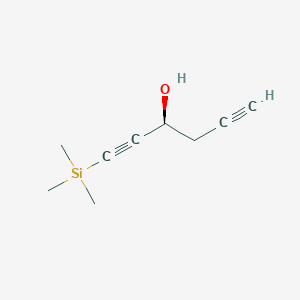
![5-[(3-Phenylacryloyl)oxy]benzene-1,3-dicarboxylic acid](/img/structure/B14255184.png)
